molecular formula C2H2N2OS2 B14730328 5-Imino-1,2,4-dithiazolidin-3-one CAS No. 10473-04-8

5-Imino-1,2,4-dithiazolidin-3-one

Cat. No.: B14730328
CAS No.: 10473-04-8
M. Wt: 134.19 g/mol
InChI Key: XEDZVTRVAYFLRL-UHFFFAOYSA-N
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Description

5-Imino-1,2,4-dithiazolidin-3-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Imino-1,2,4-dithiazolidin-3-one typically involves the reaction of thiourea with carbon disulfide in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Imino-1,2,4-dithiazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include electron-rich compounds like enamines and ester enolates. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions are typically 2-iminothiazolidines, which are valuable intermediates in organic synthesis and can be further functionalized for various applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Imino-1,2,4-dithiazolidin-3-one involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Imino-1,2,4-dithiazolidin-3-one is unique due to its dual sulfur-nitrogen heterocyclic structure, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-amino-1,2,4-dithiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2OS2/c3-1-4-2(5)7-6-1/h(H2,3,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDZVTRVAYFLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=O)SS1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2OS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589261
Record name 5-Amino-3H-1,2,4-dithiazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10473-04-8
Record name 5-Amino-3H-1,2,4-dithiazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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